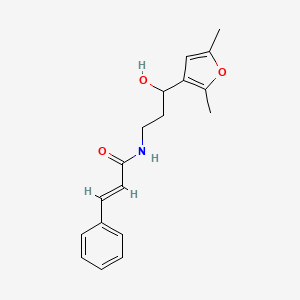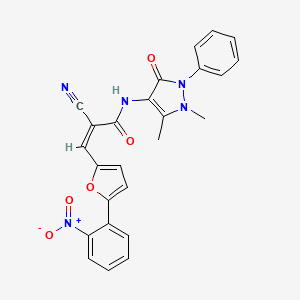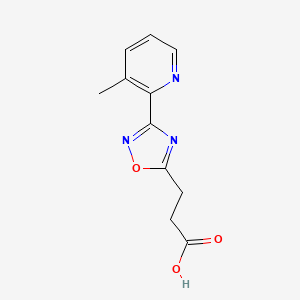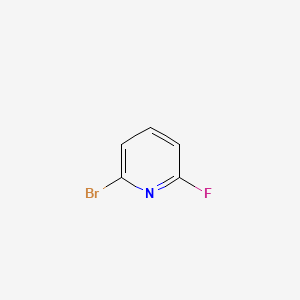
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has gained increasing scientific attention due to its potentially valuable applications in various fields. It contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide consists of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Scientific Research Applications
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of cinnamamide derivatives, including those similar to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide. Research suggests that these compounds may offer beneficial properties in the treatment of seizures and epilepsy. For example, Żesławska et al. (2017) identified important pharmacophore elements in cinnamamide structures related to anticonvulsant activity, using crystallographic studies to explore correlations between molecular structure and anticonvulsant effects (Żesławska et al., 2017). Another study by Gunia-Krzyżak et al. (2017) synthesized cinnamamide derivatives and evaluated their anticonvulsant and antidepressant activities, demonstrating promising results (Gunia-Krzyżak et al., 2017).
Plant Growth Regulation
A novel cinnamamide derivative was identified as a plant growth regulator. Ridwan et al. (2018) discovered a cinnamamide derivative from the edible mushroom Pholiota lubrica, which exhibited inhibitory activity against lettuce, indicating potential use in agriculture (Ridwan et al., 2018).
Anti-Helicobacter pylori Activity
Cinnamamide derivatives have also been studied for their anti-Helicobacter pylori activities. Klesiewicz et al. (2018) evaluated thirty-five N-substituted derivatives of cinnamic acid amide for their potential in treating H. pylori infections, identifying compounds with promising antimicrobial properties (Klesiewicz et al., 2018).
Potential in Treating Atopic Dermatitis
Cinnamamides have been explored for their effects on atopic dermatitis (AD). Choi et al. (2019) studied the actions of two cinnamamides on AD in mice, finding that these compounds suppressed symptoms and regulated interleukin-4 in CD4+ cells, indicating potential therapeutic benefits for AD treatment (Choi et al., 2019).
Antimycobacterial Agents
Cinnamamide derivatives have been designed and synthesized with potential as antimycobacterial agents. Kakwani et al. (2011) created a series of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives, which showed promising activity against Mycobacterium tuberculosis (Kakwani et al., 2011).
properties
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBCRHVBAKEJFS-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)
![N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2364937.png)

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)
![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)